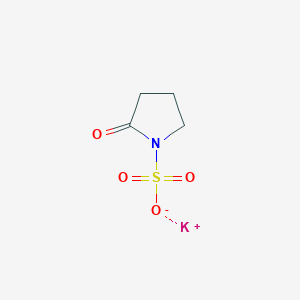
2-Oxo-1-pyrrolidinesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-1-pyrrolidinesulfonic acid, also known as OPSA, is a chemical compound with the molecular formula C5H7NO4S. It has a white crystalline appearance and is widely used in scientific research for its unique properties. OPSA is a sulfonic acid derivative of pyrrolidine, which is a heterocyclic organic compound commonly found in natural products and pharmaceuticals. OPSA has a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 2-Oxo-1-pyrrolidinesulfonic acid is not fully understood, but it is believed to function as a proton acceptor and donor in biochemical reactions. 2-Oxo-1-pyrrolidinesulfonic acid is capable of forming hydrogen bonds with amino acid side chains, which can affect enzyme activity and protein conformation. 2-Oxo-1-pyrrolidinesulfonic acid can also interact with metal ions, which can influence the activity of metalloenzymes.
Efectos Bioquímicos Y Fisiológicos
2-Oxo-1-pyrrolidinesulfonic acid has been shown to have a variety of biochemical and physiological effects. It can affect enzyme activity, protein conformation, and metal ion binding. 2-Oxo-1-pyrrolidinesulfonic acid has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 2-Oxo-1-pyrrolidinesulfonic acid has been shown to have anti-inflammatory properties, which may make it a useful tool in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Oxo-1-pyrrolidinesulfonic acid has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective option for many researchers. 2-Oxo-1-pyrrolidinesulfonic acid is also stable at a wide range of temperatures and pH values, making it a versatile tool in biochemical assays. However, 2-Oxo-1-pyrrolidinesulfonic acid has some limitations. It can be toxic at high concentrations, and its use may need to be carefully controlled to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for research involving 2-Oxo-1-pyrrolidinesulfonic acid. One area of interest is the development of new synthetic methods for 2-Oxo-1-pyrrolidinesulfonic acid and related compounds. Another area of interest is the investigation of the biological activity of 2-Oxo-1-pyrrolidinesulfonic acid and its derivatives. 2-Oxo-1-pyrrolidinesulfonic acid has been shown to have antimicrobial, antifungal, antioxidant, and anti-inflammatory properties, and further research may uncover additional therapeutic applications for this compound. Additionally, 2-Oxo-1-pyrrolidinesulfonic acid may have potential applications in materials science, such as the development of new polymers or coatings.
Métodos De Síntesis
The synthesis of 2-Oxo-1-pyrrolidinesulfonic acid involves the reaction of pyrrolidine with chlorosulfonic acid. This reaction produces 2-chloro-1-pyrrolidinesulfonic acid, which is then hydrolyzed to form 2-Oxo-1-pyrrolidinesulfonic acid. The synthesis of 2-Oxo-1-pyrrolidinesulfonic acid is relatively straightforward and can be carried out in a laboratory setting using standard chemical equipment.
Aplicaciones Científicas De Investigación
2-Oxo-1-pyrrolidinesulfonic acid has numerous applications in scientific research, particularly in the fields of biochemistry and pharmacology. 2-Oxo-1-pyrrolidinesulfonic acid is commonly used as a buffer in biochemical assays due to its ability to maintain a stable pH. It is also used as a reagent in the synthesis of various organic compounds, including amino acids and peptides. 2-Oxo-1-pyrrolidinesulfonic acid has been shown to have antimicrobial and antifungal properties, making it a useful tool in microbiology research.
Propiedades
Número CAS |
138223-04-8 |
|---|---|
Nombre del producto |
2-Oxo-1-pyrrolidinesulfonic acid |
Fórmula molecular |
C4H6KNO4S |
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
potassium;2-oxopyrrolidine-1-sulfonate |
InChI |
InChI=1S/C4H7NO4S.K/c6-4-2-1-3-5(4)10(7,8)9;/h1-3H2,(H,7,8,9);/q;+1/p-1 |
Clave InChI |
BPURNKBOSUCGAE-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)S(=O)(=O)[O-].[K+] |
SMILES canónico |
C1CC(=O)N(C1)S(=O)(=O)[O-].[K+] |
Sinónimos |
2-OPDS 2-oxo-1-pyrrolidinesulfonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)

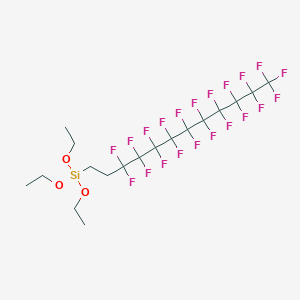
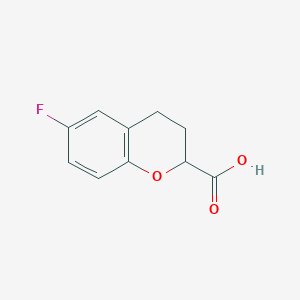
![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)
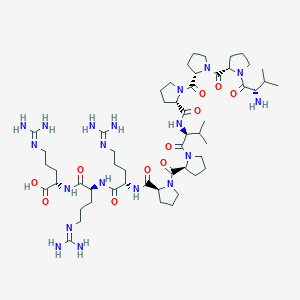
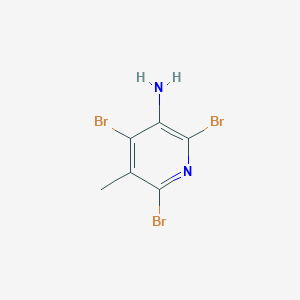
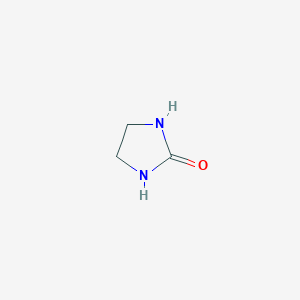
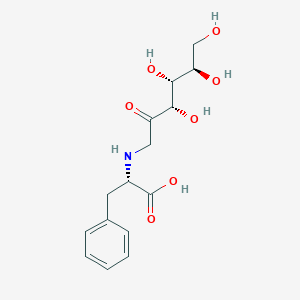
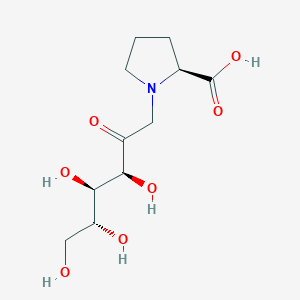
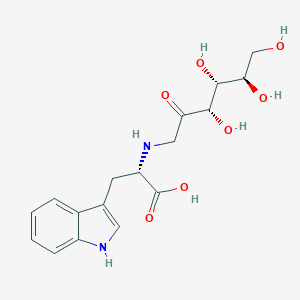
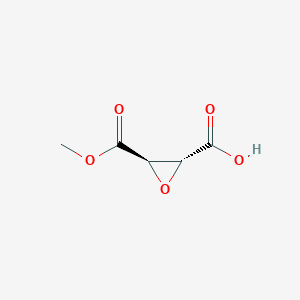
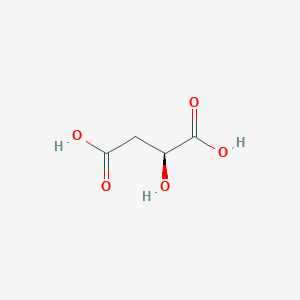
![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)